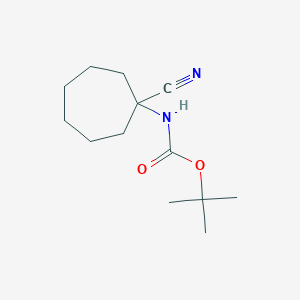
(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is a complex lipid molecule belonging to the class of polyunsaturated fatty acids (PUFAs). This compound is known for its significant biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the extraction of precursor fatty acids from natural sources or through chemical synthesis. Key steps include:
Elongation and Desaturation: The precursor fatty acid undergoes elongation and desaturation reactions to achieve the desired chain length and degree of unsaturation.
Hydroxylation: Specific hydroxylation reactions introduce hydroxyl groups at the 7, 16, and 17 positions.
Isomerization: The compound is subjected to isomerization reactions to achieve the correct geometric configuration (4Z,7R,8E,10Z,12E,14E,17S,19Z).
Industrial Production Methods: Industrial production involves optimizing these synthetic steps to achieve high yields and purity. Advanced techniques such as biocatalysis and enzyme engineering are often employed to enhance the efficiency of these reactions.
Types of Reactions:
Reduction: Reduction reactions can be used to convert double bonds to single bonds, altering the compound's structure.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium (Pd) or nickel (Ni) catalysts.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation products include hydroxylated and keto forms of the compound.
Reduction products result in saturated fatty acids.
Substitution products vary based on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other bioactive molecules.
Biology: Studied for its role in cell signaling and membrane dynamics.
Medicine: Investigated for its anti-inflammatory, neuroprotective, and cardioprotective properties.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Inflammation: Acts on inflammatory mediators and receptors, reducing inflammation.
Neuroprotection: Interacts with neuronal receptors, promoting cell survival and repair.
Cardioprotection: Modulates lipid metabolism and oxidative stress pathways, protecting heart tissue.
Vergleich Mit ähnlichen Verbindungen
This compound is compared to other similar PUFAs, such as resolvins and protectins:
Resolvin D2: Similar in structure but differs in the position of hydroxyl groups.
Protectin DX: Another PUFA with anti-inflammatory properties but different hydroxylation pattern.
Eigenschaften
CAS-Nummer |
82864-77-5 |
|---|---|
Molekularformel |
C5H8O6 |
Molekulargewicht |
164.11 g/mol |
IUPAC-Name |
2,4-dihydroxypentanedioic acid |
InChI |
InChI=1S/C5H8O6/c6-2(4(8)9)1-3(7)5(10)11/h2-3,6-7H,1H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
FTWPXBYNGOWCHI-UHFFFAOYSA-N |
SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |
Isomerische SMILES |
CC/C=C\C[C@@H](C(/C=C/C=C/C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)O |
Kanonische SMILES |
C(C(C(=O)O)O)C(C(=O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




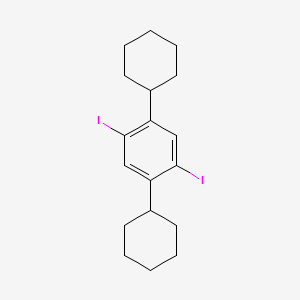

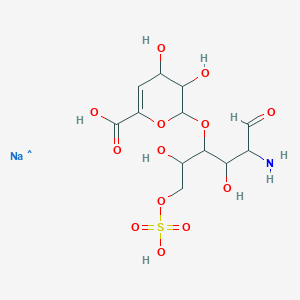
![3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate](/img/structure/B1612559.png)
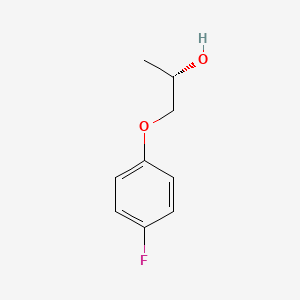
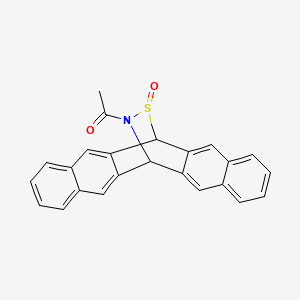
![2-[(1-Naphthyloxy)methyl]phenylboronic acid](/img/structure/B1612565.png)
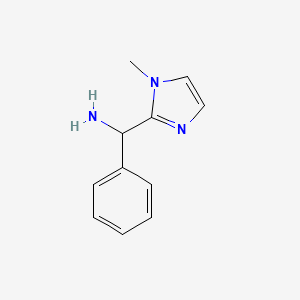
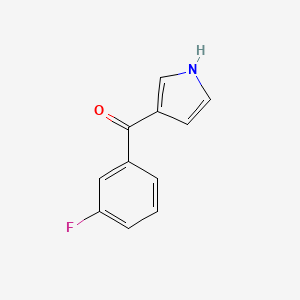
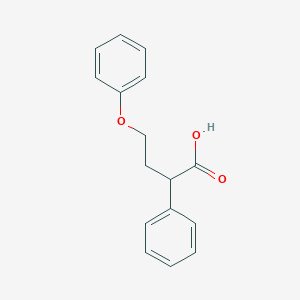
![2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1612574.png)
